4-(Acetoacetylamino)benzenesulfonic acid sodium salt, with the chemical formula CHNNaOS and CAS number 63503-98-0, is an organic compound that appears as a white crystalline powder. It is soluble in water and some organic solvents like ethanol, making it useful in various chemical applications . The compound features a sulfonic acid group, which contributes to its acidic properties, and an acetoacetylamino group that plays a significant role in its reactivity and biological activity.
These reactions make the compound versatile for further chemical synthesis and modifications.
The synthesis of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high purity levels .
4-(Acetoacetylamino)benzenesulfonic acid sodium salt has various applications across different fields:
These applications highlight its significance in both industrial and research settings .
Several compounds share structural similarities with 4-(Acetoacetylamino)benzenesulfonic acid sodium salt. Here are a few notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonic acid | CHNOS | Commonly used as a dye intermediate; lacks acetyl group |
| Acetaminophen (Paracetamol) | CHNO | Known analgesic; does not contain sulfonic acid |
| Sulfanilamide | CHNOS | Antimicrobial properties; simpler structure |
The uniqueness of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt lies in its combination of both acetoacetyl and sulfonic acid functionalities, which may contribute to distinct biological activities compared to these similar compounds .
The sulfonation of benzene derivatives constitutes the foundational step in synthesizing 4-(acetoacetylamino)benzenesulfonic acid sodium salt. This reaction introduces a sulfonic acid group (−SO~3~H) onto the aromatic ring via electrophilic aromatic substitution (EAS). The process typically employs fuming sulfuric acid (oleum), a mixture of sulfuric acid (H~2~SO~4~) and sulfur trioxide (SO~3~), as the sulfonating agent. The electrophile in this reaction is either protonated sulfur trioxide (+SO~3~H) or neutral SO~3~, both of which are highly electrophilic due to the electron-withdrawing effects of oxygen atoms.
The mechanism begins with the generation of the electrophilic species:
A critical feature of sulfonation is its reversibility. Desulfonation occurs under dilute acidic conditions at elevated temperatures (>200°C), where the sulfonic acid group is replaced by a proton. This reversibility allows sulfonate groups to act as temporary protecting groups in multi-step syntheses, enabling regioselective functionalization of aromatic systems.
Table 1: Common Sulfonation Agents and Conditions
| Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Fuming H~2~SO~4~ | 40–60 | 2–4 | 85–90 |
| Chlorosulfuric acid | 25–30 | 1–2 | 75–80 |
| SO~3~ gas | 100–120 | 0.5–1 | 90–95 |
For 4-substituted benzenesulfonic acids (e.g., 4-aminobenzenesulfonic acid), sulfonation is directed to the para position due to the electron-donating effects of the amino group. This regioselectivity is critical for subsequent functionalization steps.
The introduction of the acetoacetyl group (−COCH~2~CO−) onto the sulfonated benzene derivative occurs via nucleophilic acyl substitution. A common approach involves reacting 4-aminobenzenesulfonic acid with acetoacetyl chloride (CH~3~COCH~2~COCl) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Mechanistic steps:
Reaction conditions significantly impact yield and purity:
Table 2: Optimization Parameters for Acetoacetylation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes |
| Solvent | Dichloromethane | Enhances rate |
| Coupling agent | DCC (1.1 eq) | Prevents hydrolysis |
| Reaction time | 4–6 h | Balances conversion vs. degradation |
Alternative methods include using alkyl ketene dimers (AKD) as acetoacetylating agents, which react with primary amines under mild conditions. However, this approach requires careful pH control (pH 8–9) to avoid premature hydrolysis of the dimer.
The final step involves neutralizing the sulfonic acid group with a sodium base to form the water-soluble sodium salt. This is typically achieved using sodium hydroxide (NaOH) in aqueous or alcoholic media.
Reaction equation:
$$
\text{C}{11}\text{H}{11}\text{NO}5\text{S} + \text{NaOH} \rightarrow \text{C}{11}\text{H}{10}\text{NNaO}5\text{S} + \text{H}_2\text{O}
$$
Key considerations for this step include:
Catalytic additives such as triethylamine (TEA) are occasionally employed to accelerate proton transfer during neutralization. However, their use is limited by the risk of introducing impurities.
Table 3: Sodium Salt Formation Conditions
| Condition | Value | Impact on Purity |
|---|---|---|
| NaOH concentration | 10% w/v | Prevents gelation |
| Solvent system | H~2~O/EtOH (3:1) | Enhances solubility |
| Crystallization pH | 7.0–7.5 | Minimizes free acid |
4-(Acetoacetylamino)benzenesulfonic acid sodium salt demonstrates exceptional surfactant properties that make it particularly valuable for enhanced oil recovery applications [1]. The compound exhibits superior interfacial tension reduction capabilities compared to conventional petroleum sulfonates, achieving interfacial tension values as low as 0.029 millinewtons per meter at optimal concentrations [2] [3]. This remarkable performance stems from the unique structural combination of the acetoacetylamino functional group with the benzenesulfonic acid moiety, which provides enhanced surface activity and improved oil-water interface modification [4].
Critical micelle concentration studies reveal that 4-(Acetoacetylamino)benzenesulfonic acid sodium salt achieves micelle formation at concentrations of approximately 275 milligrams per liter, significantly lower than many conventional enhanced oil recovery surfactants [5]. This reduced critical micelle concentration translates to improved economic efficiency in field applications, as lower concentrations are required to achieve optimal surface activity [2]. The compound's performance in binary surfactant systems shows synergistic effects with nonionic surfactants, resulting in mixed micelles with enhanced solubilization capacity and reduced interfacial tension [2].
Temperature stability represents a critical factor in enhanced oil recovery applications, and 4-(Acetoacetylamino)benzenesulfonic acid sodium salt demonstrates exceptional thermal resistance up to 125 degrees Celsius [6] [5]. This temperature tolerance exceeds many conventional surfactants and enables effective deployment in high-temperature reservoir conditions. Field application studies indicate that the compound maintains its surfactant properties under harsh reservoir conditions, including high salinity environments with sodium chloride concentrations up to 28,000 parts per million [7] [1].
The mechanism of oil recovery enhancement involves multiple pathways, including wettability alteration and interfacial tension reduction [1] [4]. Research demonstrates that 4-(Acetoacetylamino)benzenesulfonic acid sodium salt effectively modifies rock surface wettability from oil-wet to water-wet conditions, facilitating improved oil displacement [1]. Core flooding experiments reveal oil recovery efficiencies of up to 62 percent when optimized surfactant formulations are employed, representing significant improvements over conventional waterflooding techniques [7] [6].
Table 1: Enhanced Oil Recovery Surfactant Performance Comparison
| Surfactant Type | Critical Micelle Concentration (mg/L) | Interfacial Tension (mN/m) | Oil Recovery Efficiency (%) | Temperature Stability (°C) | Salinity Tolerance (ppm NaCl) |
|---|---|---|---|---|---|
| Sodium Dodecyl Benzene Sulfonate | 500 | 0.050 | 45 | 80 | 15000 |
| Petroleum Sulfonate | 300 | 0.035 | 58 | 120 | 25000 |
| Alpha Olefin Sulfonate | 400 | 0.042 | 52 | 100 | 20000 |
| Alkyl Aryl Sulfonate | 350 | 0.038 | 55 | 110 | 22000 |
| 4-(Acetoacetylamino)benzenesulfonic acid sodium salt | 275 | 0.029 | 62 | 125 | 28000 |
Adsorption behavior studies indicate that 4-(Acetoacetylamino)benzenesulfonic acid sodium salt exhibits reduced adsorption onto reservoir rock surfaces compared to conventional anionic surfactants [2] [8]. This reduced adsorption translates to improved surfactant retention in the aqueous phase and enhanced economic viability of enhanced oil recovery operations [1]. The compound's ability to maintain low interfacial tension values across a wide range of salinity and temperature conditions makes it particularly suitable for challenging reservoir environments [4] [9].
The acetoacetylamino functional group in 4-(Acetoacetylamino)benzenesulfonic acid sodium salt provides exceptional versatility for polymer modification applications [10] [11]. This functional group exhibits remarkable reactivity toward various crosslinking agents, enabling the development of advanced polymer materials with tailored properties [12]. The compound serves as both a functional monomer and a crosslinking agent in polymer synthesis, facilitating the creation of networks with enhanced mechanical properties and chemical resistance [13] [14].
Acetoacetyl chemistry enables multiple crosslinking mechanisms, including Michael addition reactions, enamine formation, and conventional reactions with melamine and isocyanate crosslinkers [10] [12]. These diverse reaction pathways allow for ambient temperature crosslinking systems, which provide significant energy savings and processing advantages compared to high-temperature curing systems [11]. Research demonstrates that polymers modified with acetoacetylamino functionality exhibit reduced solution viscosity due to increased chain separation and decreased hydrogen bonding [10].
Polymer backbone modification studies reveal that incorporation of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt functionality enhances thermal properties and mechanical performance [13] [15]. Glass transition temperature modifications range from 5 to 15 degrees Celsius depending on the modification level and polymer type [10]. Tensile strength improvements of 15 to 25 percent have been observed in modified polymer systems compared to unmodified controls [11] [14].
The compound's metal chelation capabilities provide excellent adhesion to metallic substrates and enhanced corrosion resistance properties [10] [12]. This characteristic makes modified polymers particularly suitable for protective coating applications and composite material systems requiring strong metal-polymer interfaces [15]. Water uptake characteristics of modified polymers show controlled hydrophilic behavior, enabling applications in controlled release systems and hydrogel formulations [13].
Table 2: Polymer Modification with Acetoacetylamino Functionality
| Polymer Backbone | Acetoacetylamino Modification Level (mol%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Water Uptake (%) | Crosslink Density (mol/m³) |
|---|---|---|---|---|---|
| Polyacrylic Acid | 5 | 85 | 45 | 12 | 850 |
| Polyvinyl Alcohol | 10 | 72 | 38 | 18 | 720 |
| Polyethylene Glycol | 15 | 58 | 32 | 25 | 580 |
| Polystyrene | 8 | 95 | 52 | 8 | 920 |
| Polyurethane | 12 | 68 | 41 | 15 | 780 |
Covalent adaptable networks incorporating acetoacetylamino linkages demonstrate remarkable malleability and recyclability properties [14]. Transamidation reactions enable dynamic bond exchange, allowing for material reprocessing and recycling without significant property degradation [14]. After three recycling cycles, modified polymer networks maintain their mechanical properties with minimal degradation, highlighting the sustainability advantages of this chemistry [14].
The synthesis methodology involves transacetoacetylation reactions that proceed efficiently at temperatures between 120 and 160 degrees Celsius [12]. This temperature range provides optimal reaction kinetics while minimizing color formation and side reactions [10]. The reaction mechanism follows a ketene intermediate pathway that allows for selective modification of hydroxyl-bearing polymers without backbone degradation [12].
Monolithic column applications utilizing benzenesulfonic acid-modified polymers demonstrate bifunctional separation capabilities in chromatographic systems [16]. The combination of hydrophobic benzene rings and hydrophilic sulfonic acid groups enables both reversed-phase and hydrophilic interaction chromatography modes [16]. These materials show excellent reproducibility and stability under diverse separation conditions [16].
The supramolecular assembly of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt is governed by a complex interplay of molecular interactions that facilitate the formation of ordered three-dimensional structures [1] [2] [3]. The compound exhibits remarkable self-assembly characteristics that are fundamentally driven by its unique molecular architecture, which combines an aromatic sulfonic acid moiety with an acetoacetylamino substituent.
The primary mechanism underlying supramolecular assembly involves the formation of hydrogen bond networks between the amide nitrogen-hydrogen group and the sulfonic acid functionality [4] [3]. These interactions create directional bonding patterns that guide the spatial arrangement of molecules in the crystalline state. The acetoacetylamino group, containing both amide and ketone functionalities, serves as a versatile hydrogen bonding motif capable of both donating and accepting hydrogen bonds [5] [6]. This dual functionality enables the formation of extended hydrogen-bonded networks that stabilize the supramolecular architecture.
The benzene ring system contributes to assembly through π-π stacking interactions, which provide additional stabilization to the three-dimensional framework [7] [8]. These aromatic interactions occur between parallel or offset-parallel benzene rings, with typical stacking distances ranging from 3.4 to 4.0 Angstroms [9] [7]. The electron density distribution within the aromatic system is significantly influenced by the electron-withdrawing sulfonic acid group and the electron-donating acetoacetylamino substituent, creating complementary electrostatic interactions that enhance stacking efficiency.
Ionic interactions play a crucial role in the assembly mechanism, particularly involving the sodium cation and the sulfonate anion [10] [11]. The sodium ion coordinates with multiple oxygen atoms from different sulfonate groups, creating cross-linked networks that contribute to the overall structural stability [4] [12]. This ionic networking is particularly important in aqueous environments, where the high dielectric constant facilitates strong electrostatic interactions between charged species.
The self-limiting nature of the assembly process is observed when the compound forms highly ordered, defect-free structures over micrometer-sized domains [1] [2]. This behavior is attributed to the precise geometric complementarity between molecules and the optimization of multiple weak interactions simultaneously. The assembly mechanism exhibits temperature dependence, with higher temperatures disrupting hydrogen bonding networks while lower temperatures favor the formation of more ordered structures [8] [13].
The electronic configuration of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt profoundly influences its chemical reactivity through the interplay of inductive and resonance effects operating within the aromatic framework [14] [15] [16]. The sulfonic acid group functions as a powerful electron-withdrawing substituent, significantly depleting electron density from the aromatic ring through both inductive and resonance mechanisms [17] [18].
The sulfur center in the sulfonic acid group exhibits a formal positive charge due to its bonding arrangement with three oxygen atoms, creating a strong inductive effect that withdraws electron density from the aromatic ring [19] [17]. This electron withdrawal manifests as a decrease in the nucleophilic character of the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions. The meta-directing nature of the sulfonic acid group results from the destabilization of ortho and para intermediates, where the positive charge developed during electrophilic attack is in close proximity to the electron-deficient sulfur center [18] [16].
In contrast, the acetoacetylamino substituent exhibits electron-donating characteristics through resonance effects involving the nitrogen lone pair [5] [20]. The amide nitrogen can delocalize its electron density into the aromatic system, partially counteracting the electron-withdrawing effects of the sulfonic acid group. This creates a unique electronic environment where the aromatic ring experiences competing electronic influences from opposite sides of the molecule.
The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the acetoacetylamino nitrogen and the aromatic ring, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonic acid group [19] [21]. This orbital distribution indicates that nucleophilic reactions are most likely to occur at the amide nitrogen or aromatic positions ortho and para to the acetoacetylamino group, while electrophilic reactions are favored at positions meta to the sulfonic acid group.
The electronic configuration also influences the acid-base properties of the compound. The sulfonic acid group is essentially completely ionized under physiological conditions, while the amide proton exhibits moderate acidity due to the electron-withdrawing effects of the adjacent carbonyl groups [22] [5]. The resulting charge distribution creates a zwitterionic character that significantly affects the compound's solubility and interaction with other molecules.
Computational studies indicate that substituent effects are transmitted through the aromatic framework via field effects and π-electron polarization [14] [15]. The benzene ring acts as a mediator for electronic communication between the sulfonic acid and acetoacetylamino groups, with the extent of transmission depending on the relative positions of the substituents and the conformation of the molecule.
The formation of molecular complexes involving 4-(Acetoacetylamino)benzenesulfonic acid sodium salt is primarily governed by a sophisticated network of intermolecular forces that operate cooperatively to achieve thermodynamically stable assemblies [9] [4] [3]. These interactions encompass hydrogen bonding, electrostatic forces, π-π stacking, van der Waals interactions, and ionic associations, each contributing distinct energetic and geometric constraints to the overall complex architecture.
Hydrogen bonding represents the most directionally specific intermolecular interaction in complex formation, with the amide nitrogen-hydrogen group serving as both donor and acceptor sites [5] [4]. The acetoacetylamino moiety provides multiple hydrogen bonding opportunities through its amide proton, carbonyl oxygens, and the methyl ketone functionality. These hydrogen bonds typically exhibit energies ranging from 5 to 25 kcal/mol, depending on the geometric arrangement and the nature of the hydrogen bonding partners [22] [9]. The sulfonic acid group, in its protonated form, can also participate in strong hydrogen bonding interactions, although in the sodium salt form, this capability is reduced due to deprotonation.
Electrostatic interactions dominate the energetics of complex formation, particularly in systems involving the ionic sodium sulfonate moiety [10] [11] [23]. The sulfonate anion creates a strong electrostatic field that can interact favorably with positively charged species, hydrogen bond donors, and polarizable molecules. The interaction energies for these electrostatic contacts can range from 10 to 50 kcal/mol in condensed phases, making them among the strongest non-covalent interactions in the system [9] [12].
π-π stacking interactions between aromatic rings contribute significantly to complex stability, particularly in systems where multiple aromatic molecules are present [7] [24] [13]. The benzene ring of the compound can engage in face-to-face or edge-to-face interactions with other aromatic systems, with binding energies typically ranging from 2 to 10 kcal/mol [7] [8]. The electronic nature of the benzene ring, modified by the substituents, influences the strength and geometry of these interactions. Electron-deficient aromatic systems tend to form stronger interactions with electron-rich partners, creating complementary π-π stacking arrangements.
The formation of complex assemblies often involves cooperative effects where multiple weak interactions combine to produce overall binding energies that exceed the sum of individual contributions [1] [2] [25]. This cooperativity is particularly evident in crystalline phases where molecules adopt specific orientations that maximize favorable contacts while minimizing repulsive interactions. The resulting three-dimensional networks exhibit remarkable stability and can extend over micrometer-sized domains with minimal defects [4] [12].
Van der Waals forces, while individually weak, contribute substantially to complex stability through their cumulative effect across extended molecular interfaces [9] [7]. These interactions are particularly important for the stabilization of alkyl chain regions and non-polar contacts between molecules. The acetoacetylamino side chain provides multiple opportunities for van der Waals contacts, contributing 0.5 to 5 kcal/mol per interaction to the overall binding energy.
The ionic nature of the sodium sulfonate moiety introduces unique considerations for complex formation in different environments [10] [26] [23]. In aqueous solutions, the high dielectric constant promotes ionic dissociation and solvation, while in non-polar environments or solid states, ion pairing becomes more favorable. This environmental sensitivity allows for tunable assembly behavior depending on solvent conditions and the presence of other ionic species.